3,5-Dibromopyridine-4-carboxylic acid

Beschreibung

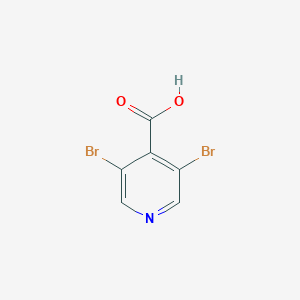

3,5-Dibromopyridine-4-carboxylic acid (CAS 13958-91-3) is a halogenated pyridine derivative with a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol. It features bromine substituents at the 3- and 5-positions of the pyridine ring and a carboxylic acid group at the 4-position. This compound is primarily utilized as:

- A synthetic intermediate in organic chemistry for coupling reactions .

- A precursor in pharmaceutical and agrochemical research due to its halogenated aromatic structure .

Its structural uniqueness lies in the combination of electron-withdrawing bromine atoms and the carboxylic acid group, which enhance reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Eigenschaften

IUPAC Name |

3,5-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLXFGPVUZEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571455 | |

| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-91-3 | |

| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13958-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dibromopyridine-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the bromination of pyridine-4-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atoms at the 3rd and 5th positions are susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyridine ring.

Key Reagents and Conditions:

-

Mechanistic Insight :

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl structures, leveraging palladium catalysts.

Suzuki-Miyaura Coupling:

-

Key Observations :

Side Reactions and By-Product Formation

Over-bromination and competing substitution pathways are notable challenges.

Common By-Products:

-

2-Amino-3,5-dibromopyridine : Forms during bromination of pyridine derivatives when excess Br₂ or HBr is used .

-

3,5-Dibromo-4-chloropyridine : Observed in reactions involving chlorinating agents .

Mitigation Strategies :

-

Use stoichiometric control of brominating agents (e.g., HBr) to minimize di-substitution .

-

Protect the amino group during ammonolysis to prevent over-bromination .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 3,5-Dichloropyridine-4-carboxylic acid | Less reactive due to weaker C–Cl bond vs. C–Br |

| 2,6-Dibromopyridine-4-carboxylic acid | Lower substitution selectivity due to symmetry |

Wissenschaftliche Forschungsanwendungen

Chemistry

DBPCA serves as a crucial building block in organic synthesis. It can undergo various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

- Coupling Reactions : DBPCA participates in Suzuki-Miyaura coupling reactions to form biaryl compounds when reacted with boronic acids in the presence of palladium catalysts .

Biology

In biological research, DBPCA is utilized as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential in drug discovery, particularly for developing compounds with antibacterial and antifungal properties .

Medicine

The derivatives of DBPCA are being explored for their therapeutic applications:

- Anti-inflammatory Properties : Some studies indicate that DBPCA and its derivatives may inhibit specific enzymes involved in inflammatory pathways.

- Anticancer Activity : Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for cancer treatment .

Industry

DBPCA finds applications in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for creating specialized coatings and polymers used in various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of DBPCA derivatives against various bacterial strains. The results indicated significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Research published in medicinal chemistry journals explored the anticancer effects of DBPCA derivatives on human cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Wirkmechanismus

The mechanism of action of 3,5-Dibromopyridine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below highlights key structural and physicochemical differences between 3,5-dibromopyridine-4-carboxylic acid and its analogs:

Key Observations:

Functional Group Influence: The aldehyde derivative (3,5-dibromopyridine-4-carboxaldehyde) lacks the acidic proton of the carboxylic acid, making it more reactive in condensation reactions (e.g., forming imines) compared to the target compound .

Halogen Effects :

- Bromine’s bulkiness and electronegativity increase steric hindrance and stabilize negative charges, favoring nucleophilic aromatic substitution in this compound. In contrast, 3,5-difluoropicolinic acid (fluorine substituents) exhibits smaller atomic radius and higher electronegativity, which may improve bioavailability in drug design .

Positional Isomerism :

- 3,4-Dibromopyridine lacks a carboxylic acid group, rendering it less polar and more suitable as a base structure for further halogenation or coupling reactions .

Biologische Aktivität

3,5-Dibromopyridine-4-carboxylic acid (DBPCA) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol, exhibits significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structural features of DBPCA include two bromine atoms at the 3rd and 5th positions of the pyridine ring and a carboxylic acid group at the 4th position. These features enhance its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol |

| Chemical Structure | DBPCA Structure |

Biological Activities

Research indicates that DBPCA exhibits notable biological activities, particularly as an antibacterial and antifungal agent. The presence of bromine enhances its interaction with biological targets, which may lead to therapeutic effects.

Antibacterial Activity

DBPCA has been studied for its antibacterial properties against various pathogens. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes, leading to cell death. In vitro studies have demonstrated minimal inhibitory concentrations (MIC) ranging from 0.20 to 0.78 μM against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, DBPCA has also been investigated for antifungal activity. Its ability to inhibit fungal growth makes it a candidate for developing new antifungal agents, particularly in the context of increasing resistance to existing treatments.

The mechanism through which DBPCA exerts its biological effects primarily involves enzyme inhibition and receptor interaction. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to impaired growth or cell death. Additionally, the carboxylic acid group facilitates interactions with various biological receptors, enhancing its pharmacological profile.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of DBPCA in drug development:

- Antibacterial Efficacy : A study demonstrated that DBPCA derivatives exhibited significant antibacterial activity against MRSA strains, suggesting potential use in treating resistant infections.

- Antifungal Properties : Research indicated that DBPCA could inhibit the growth of Candida albicans, showcasing its broad-spectrum antifungal potential.

- Synthesis and Characterization : Various methods for synthesizing DBPCA have been reported, including bromination reactions involving pyridine derivatives, which are crucial for obtaining this compound in sufficient yields for biological testing .

Comparative Analysis with Similar Compounds

DBPCA's unique substitution pattern distinguishes it from other pyridine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromopyridine-4-carboxylic acid | C₆H₄BrNO₂ | Contains only one bromine atom |

| 2,6-Dibromopyridine | C₆H₄Br₂N | Bromines located at different positions |

| 4-Bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | Carboxylic group at position 2 |

Q & A

Q. What are the established synthetic routes for 3,5-Dibromopyridine-4-carboxylic acid, and how do reaction conditions influence yield?

A common method involves bromination of pyridine derivatives using reagents like N-bromosuccinimide (NBS). For example, describes a protocol where NBS is added to a methanol solution of a methyl-substituted dihydropyridine precursor, stirred for 24 hours at room temperature, yielding brominated products after crystallization. Critical parameters include:

- Stoichiometry : A 2:1 molar ratio of NBS to substrate ensures complete bromination.

- Solvent choice : Methanol facilitates solubility and stabilizes intermediates.

- Reaction time : Prolonged stirring (24+ hours) maximizes conversion.

Yields may vary due to competing side reactions (e.g., over-bromination), which can be mitigated by controlled reagent addition and temperature monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Key techniques include:

- ¹H/¹³C NMR : The carboxylic acid proton (δ ~12–13 ppm) and bromine-induced deshielding of adjacent pyridine protons (δ ~8–9 ppm) confirm substitution patterns. highlights similar compounds where aromatic protons appear at δ 7.06–8.37 ppm, with methyl groups at δ 2.34 ppm.

- IR spectroscopy : A strong C=O stretch (~1665 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) validate the carboxylic acid moiety. Bromine substituents reduce symmetry, leading to distinct C-Br stretches (~600–700 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 558 [M⁺]) and fragmentation patterns help confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic and steric effects of bromine substituents in this compound?

DFT calculations can model:

- Electron distribution : Bromine’s electron-withdrawing effect reduces electron density at the pyridine ring, altering reactivity in cross-coupling reactions.

- Steric hindrance : The spatial arrangement of bromine atoms may influence regioselectivity in nucleophilic substitutions.

- Acidity : The carboxylic acid’s pKa can be predicted by analyzing charge distribution at the O-H group.

Studies on analogous compounds () use NMR chemical shifts and Mulliken charges to validate computational models, enabling predictive synthesis planning .

Q. How should researchers resolve contradictions in reported reaction yields for brominated pyridine derivatives, particularly under scalable conditions?

Discrepancies often arise from:

- Substrate purity : Impurities in starting materials (e.g., methyl-substituted precursors) can suppress yields.

- Scale-dependent kinetics : notes that harsh conditions (e.g., sealed reactors) for amination of 3,5-dibromopyridines may not translate to larger batches due to heat/mass transfer limitations.

To address this: - Conduct kinetic studies to identify rate-limiting steps.

- Optimize solvent systems (e.g., switching from methanol to DMF for better solubility at scale).

- Validate reproducibility using controlled small-scale trials before scaling up .

Q. What strategies are recommended for analyzing competing reaction pathways (e.g., decarboxylation vs. bromination) during functionalization of this compound?

- In situ monitoring : Use techniques like HPLC or reaction calorimetry to track intermediate formation.

- Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent decarboxylation during bromination.

- pH control : Maintain acidic conditions (pH < 3) to stabilize the carboxylic acid moiety while promoting electrophilic bromination at the pyridine ring .

Methodological Considerations

- Safety protocols : As emphasized in , handle brominated compounds in fume hoods with appropriate PPE (gloves, goggles) due to potential toxicity and corrosivity.

- Data validation : Cross-reference spectroscopic data with literature (e.g., ) and computational predictions to confirm structural assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.